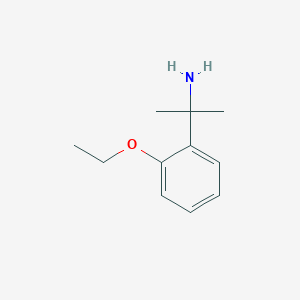

2-(2-Ethoxyphenyl)propan-2-amine

Descripción

BenchChem offers high-quality 2-(2-Ethoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H17NO |

|---|---|

Peso molecular |

179.26 g/mol |

Nombre IUPAC |

2-(2-ethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8H,4,12H2,1-3H3 |

Clave InChI |

BGGQQOAKLJKGBD-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1C(C)(C)N |

Origen del producto |

United States |

Operational Safety & Handling Guide: 2-(2-Ethoxyphenyl)propan-2-amine

This guide serves as an Operational Safety & Technical Manual for 2-(2-Ethoxyphenyl)propan-2-amine.

Notice to Researchers: This compound (CAS: 1314769-79-3) is a specialized pharmaceutical intermediate. Unlike commodity chemicals, it often lacks a standardized, publicly indexed GHS dossier. The safety protocols below are constructed using Structure-Activity Relationship (SAR) analysis, Read-Across methodologies from structural analogs (e.g., Cumylamine, Phenethylamine derivatives), and standard operating procedures for hindered benzylic amines.

Chemical Identity & Physicochemical Profiling

Understanding the molecule's architecture is the first step in predicting its behavior in the reactor and on human tissue.

Structural Analysis

The molecule features a primary amine attached to a tertiary carbon (gem-dimethyl group), which is directly bonded to a benzene ring substituted with an ethoxy group at the ortho position.

-

Steric Hindrance: The gem-dimethyl group creates significant steric bulk around the nitrogen. While this reduces nucleophilicity compared to unhindered amines, it does not significantly mitigate basicity or corrosivity.

-

Lipophilicity: The ortho-ethoxy group increases the molecule's LogP (lipophilicity), facilitating rapid dermal absorption.

Quantitative Data Table

| Property | Value / Prediction | Source/Rationale |

| IUPAC Name | 2-(2-Ethoxyphenyl)propan-2-amine | Standard Nomenclature |

| CAS Number | 1314769-79-3 | PubChem / AaronChem [1] |

| Molecular Formula | C₁₁H₁₇NO | Calculated |

| Molecular Weight | 179.26 g/mol | Calculated |

| Physical State | Liquid (Pale Yellow Oil) | Analogous to Cumylamine derivatives |

| Boiling Point | ~245–255 °C | Predicted (ACD/Labs Algorithm) |

| Flash Point | > 100 °C | Predicted (High MW Amine) |

| Basicity (pKa) | ~9.5–10.2 | Conjugate acid pKa (Typical for t-alkyl amines) |

| Solubility | Organic solvents (High); Water (Low/Moderate) | Lipophilic Ethoxy group dominates |

Hazard Identification (GHS Classification)

Derived from structural analogs (e.g., 2-Methoxy-alpha,alpha-dimethylbenzylamine).

Core Hazards

-

Skin Corrosion/Irritation (Category 1B or 2): The high pKa (~10) implies this compound can saponify skin lipids upon contact. The ethoxy group aids penetration, potentially leading to deep tissue chemical burns that are not immediately painful (insidious onset).

-

Acute Toxicity (Oral - Category 4): Harmful if swallowed.[1] Benzylic amines often exhibit sympathomimetic activity or CNS depression.

-

Eye Damage (Category 1): Risk of permanent corneal opacity due to alkaline hydrolysis.

The "Invisible" Hazard: Carbon Dioxide Capture

As a hindered primary amine, this compound avidly absorbs atmospheric CO₂ to form carbamate salts.

-

Operational Impact: White crust formation on bottle caps; flow restriction in tubing; stoichiometry errors in synthesis due to weight gain.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen).

Strategic Handling & Engineering Controls

Containment Hierarchy

Do not rely solely on PPE.[2][3] The primary barrier must be engineering controls.

-

Level 1 (Standard): Fume hood with face velocity > 100 fpm.

-

Level 2 (High Risk): If heating > 60°C or generating aerosols, use a closed-loop liquid transfer system.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Do NOT use Latex.

-

Recommendation:Nitrile (Double gloved) for splash protection. For prolonged immersion or spill cleanup, use Silver Shield (Laminate) or Viton . Amines can permeate thin nitrile in < 15 minutes.

-

-

Respiratory: If outside a hood (e.g., spill cleanup), use a Full-Face Respirator with ABEK (Ammonia/Amine/Organic Vapor) cartridges.

Workflow Visualization: Safe Transfer Protocol

The following diagram outlines the decision logic for transferring this amine from a stock container to a reaction vessel.

Caption: Logic flow for transferring corrosive amines, prioritizing closed systems for larger volumes to prevent vapor exposure.

Emergency Response & Neutralization

Decontamination Logic

Water alone is often insufficient for lipophilic amines as they "stick" to the skin.

-

Skin Contact:

-

Blot excess liquid (do not rub).

-

Flush with water for 5 minutes.

-

Wash with a PEG-400 based cleanser or mild soap (emulsification is key).

-

Flush for another 10 minutes.

-

-

Spill Neutralization:

-

Do not use strong mineral acids (violent exotherm).

-

Use a mixture of Sodium Bisulfate (NaHSO₄) or Citric Acid mixed with sand/vermiculite. This converts the volatile amine into a non-volatile, water-soluble salt.

-

Emergency Decision Tree

Caption: Triage workflow for exposure incidents. Note the use of weak acids for spill neutralization.

Analytical Validation (Quality Control)

To verify the identity and purity of 2-(2-Ethoxyphenyl)propan-2-amine before use in critical synthesis:

-

NMR (Proton): Look for the characteristic triplet/quartet of the ethoxy group and the singlet (6H) of the gem-dimethyl group. The aromatic region will show an ABCD or similar pattern typical of ortho-substitution.

-

HPLC Method:

-

Column: C18 (Base-deactivated). Standard silica columns will cause severe tailing due to the amine interacting with silanol groups.

-

Mobile Phase: Water/Acetonitrile with 0.1% Ammonia or Triethylamine (High pH buffer).

-

Reasoning: Running at high pH (> pKa of the amine) keeps the molecule neutral, improving peak shape. Running at low pH (TFA) is acceptable but requires a column capable of handling pH 2.

-

References

-

PubChem. (n.d.).[4] 2-(2-ethoxyphenyl)propan-2-amine (Compound).[4][5] National Library of Medicine. Retrieved February 17, 2026, from [Link]

-

ECHA. (n.d.).[6] Information on Chemicals - Benzylic Amines Read-Across. European Chemicals Agency.[6] Retrieved February 17, 2026, from [Link]

Disclaimer: This document is a technical guide for research professionals and does not replace a manufacturer-issued Safety Data Sheet (SDS) required for legal transport or bulk storage.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. aksci.com [aksci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PubChemLite - 2-(2-ethoxyphenyl)propan-2-amine (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 5. 1314769-79-3 | 2-(2-ethoxyphenyl)propan-2-amine [aaronchem.com]

- 6. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalytic hydrogenation methods for 2-(2-Ethoxyphenyl)propan-2-amine precursors

This Application Note is designed for chemical development professionals and researchers targeting the synthesis of 2-(2-Ethoxyphenyl)propan-2-amine (also known as 2-ethoxy-α,α-dimethylbenzylamine).

Based on the IUPAC nomenclature provided, the target molecule features a tertiary carbinamine structure where the amine is attached to a quaternary carbon center. This structural constraint rules out standard reductive amination of ketones (which yields secondary carbons) and necessitates specific precursors such as tertiary azides or nitroalkanes .

Part 1: Strategic Overview & Precursor Selection

The synthesis of sterically hindered primary amines like 2-(2-Ethoxyphenyl)propan-2-amine presents two specific challenges:

-

Steric Bulk: The tertiary carbon Ar-C(Me)2-NH2 inhibits the approach of bulky reagents.

-

Ortho-Effect: The 2-ethoxy substituent on the phenyl ring creates additional steric crowding and potential catalyst poisoning via oxygen coordination.

The Precursor Strategy

For catalytic hydrogenation, the most robust precursor is the Tertiary Azide (2-(2-ethoxyphenyl)propan-2-yl azide).

-

Why not Oximes/Imines? Hydrogenation of oximes (C=N-OH) or imines (C=N-R) yields secondary carbons (CH-NH2). They cannot generate the quaternary center required here.

-

Why not Nitro Compounds? While tertiary nitro compounds (C-NO2) can be hydrogenated, their synthesis (e.g., oxidation of amines or oxidative nitration) is often more hazardous and lower yielding than the azide route for this specific skeleton.

Selected Route:

-

Grignard Addition: 2-Ethoxybenzoate + MeMgBr

Tertiary Alcohol. -

Azidation: Tertiary Alcohol +

(Lewis Acid catalyzed) -

Catalytic Hydrogenation: Tertiary Azide +

/Cat

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (The Azide)

Note: This step is critical to generate the substrate for hydrogenation.

Reagents:

-

2-(2-Ethoxyphenyl)propan-2-ol (Intermediate)

-

Azidotrimethylsilane (

) - (Catalyst)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve 2-(2-Ethoxyphenyl)propan-2-ol (1.0 eq) in anhydrous DCM (0.5 M) under

. -

Cool to 0°C. Add

(1.5 eq) dropwise. -

Add

(0.2 eq) slowly. Caution: Exothermic. -

Stir at 0°C for 1 h, then warm to room temperature (RT) for 2 h.

-

Quench: Carefully add saturated

. -

Isolation: Extract with DCM, dry over

, and concentrate. Safety: Do not distill azides to dryness if high molecular weight is not confirmed; however, this aryl azide is relatively stable. Use a blast shield.

Phase 2: Catalytic Hydrogenation (The Core Method)

Objective: Reduction of the tertiary azide to the primary amine without cleaving the ethoxy ether or reducing the aromatic ring.

Catalyst Selection:

-

Primary Choice: 10% Pd/C (50% wet) . Palladium is highly effective for azide reduction and operates under mild conditions, minimizing steric issues.

-

Alternative: Lindlar Catalyst can be used if selectivity against other reducible groups (e.g., halides) is required, but Pd/C is faster for this hindered substrate.

Reagents:

-

Substrate: 2-(2-Ethoxyphenyl)propan-2-yl azide

-

Catalyst: 10% Pd/C (10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

-

Hydrogen Source:

gas (Balloon or Parr shaker)

Step-by-Step Protocol:

-

Preparation:

-

In a hydrogenation vessel (flask or autoclave), place the tertiary azide (10 mmol).

-

Dissolve in MeOH (50 mL, 0.2 M).

-

Optional: Add 1.0 eq of

(1.25 M in MeOH) to trap the amine as a hydrochloride salt immediately, preventing catalyst poisoning by the free amine.

-

-

Catalyst Addition:

-

Under an Argon blanket, carefully add 10% Pd/C (50% wet, 10 wt% of substrate mass).

-

Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent.

-

-

Hydrogenation:

-

Purge: Evacuate the vessel and backfill with

(3x), then with -

Pressure:

-

Standard: 1 atm (Balloon) is usually sufficient for azides.

-

Hindered Substrates: If reaction is slow due to the ortho-ethoxy group, increase pressure to 3–5 bar (45–75 psi) in a Parr shaker.

-

-

Temperature: Stir at Room Temperature (20–25°C).

-

Warning: Do not heat azides above 50°C in the presence of

unless strictly necessary, due to decomposition risks.

-

-

-

Monitoring:

-

Monitor via TLC (disappearance of azide spot) or LC-MS.

-

Reaction time: Typically 2–6 hours.[1]

-

-

Work-up:

-

Purge vessel with

.[2] -

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate.

-

Purification:

-

If HCl was used: The residue is the Amine

HCl salt. Recrystallize from EtOH/EtOAc. -

If free base: Dissolve in DCM, wash with 1M NaOH, dry, and concentrate. Distill under reduced pressure if necessary.

-

-

Part 3: Visualization of the Workflow

The following diagram illustrates the synthetic logic and the specific steric environment of the target molecule.

Figure 1: Synthetic pathway highlighting the transformation from ester to hindered amine via the azide intermediate.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Steric hindrance from 2-ethoxy group blocking catalyst access. | Increase |

| Catalyst Poisoning | Free amine product coordinating to Pd surface. | Run reaction in the presence of 1.0 eq HCl or |

| Incomplete Conversion | Azide stability high due to tertiary center. | Add a promoter: 1% |

| By-product: Dimer | Formation of secondary amine (rare for tertiary carbons but possible). | Maintain high dilution (0.1 M) and high agitation speed. |

Part 5: References

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

-

Stokes, B. J., et al. (2013). Intramolecular C–H Amination Reactions: Exploiting the Reactivity of Alkyl Azides. Journal of the American Chemical Society. (Context on hindered azide reactivity). Link

-

WO2001044151A1 . Process for the preparation of 2-(4-ethoxyphenyl)-2-methyl propyl alcohol. (Patent describing the synthesis of the para-isomer analog, validating the Grignard/Alcohol route). Link

Sources

Application Notes and Protocols for the Industrial Scale-up of 2-(2-Ethoxyphenyl)propan-2-amine Production

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of 2-(2-Ethoxyphenyl)propan-2-amine, a key intermediate in pharmaceutical development. The protocols herein are designed with scalability, safety, and efficiency at the forefront, drawing upon established chemical principles and modern process optimization strategies. We will detail a robust two-step synthetic pathway commencing with the Friedel-Crafts acylation of phenetole to yield 2'-ethoxyacetophenone, followed by a catalytic reductive amination to afford the target amine. This guide includes in-depth experimental procedures, safety protocols, purification techniques, and data presentation to facilitate a seamless transition from laboratory to industrial production.

Introduction and Strategic Overview

The synthesis of substituted primary amines is a cornerstone of medicinal chemistry and pharmaceutical manufacturing. 2-(2-Ethoxyphenyl)propan-2-amine represents a valuable building block, and its efficient production on an industrial scale is of significant interest. The synthetic strategy outlined in this document is predicated on a convergent and scalable two-step process.

Our approach prioritizes commercially available starting materials and reaction conditions amenable to large-scale chemical processing. The chosen pathway is as follows:

-

Friedel-Crafts Acylation: Phenetole is acylated using acetic anhydride in the presence of a Lewis acid catalyst to produce the intermediate ketone, 2'-ethoxyacetophenone. This classic reaction is a reliable method for introducing an acyl group to an aromatic ring.[1][2]

-

Reductive Amination: The resulting ketone undergoes reductive amination to yield the final product, 2-(2-Ethoxyphenyl)propan-2-amine. For this critical step, we will focus on the Leuckart reaction, a well-established and industrially relevant one-pot method for the conversion of ketones to amines.[3][4]

This document will provide detailed protocols for each of these steps, along with purification strategies and critical safety considerations.

Synthesis of 2'-Ethoxyacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for the synthesis of aryl ketones.[5][6] In this step, we will acylate phenetole with acetic anhydride using aluminum chloride as the Lewis acid catalyst.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |

| Phenetole | 122.17 | 0.967 | 1.0 |

| Acetic Anhydride | 102.09 | 1.082 | 1.1 |

| Aluminum Chloride (anhydrous) | 133.34 | 2.44 | 1.2 |

| Dichloromethane (DCM) | 84.93 | 1.326 | - |

| Hydrochloric Acid (1 M) | 36.46 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet is required. The reactor should be purged with dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: Charge the reactor with anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane. Cool the suspension to 0-5 °C with an appropriate cooling system.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq.) to the stirred suspension, maintaining the temperature below 10 °C.

-

Addition of Phenetole: Add phenetole (1.0 eq.) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2'-ethoxyacetophenone.

Visualization of the Workflow

Caption: Workflow for the Friedel-Crafts acylation of phenetole.

Synthesis of 2-(2-Ethoxyphenyl)propan-2-amine via Leuckart Reaction

The Leuckart reaction is a one-pot reductive amination process that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][7] This method is particularly advantageous for industrial applications due to its simplicity and the avoidance of expensive metal catalysts or high-pressure hydrogenation equipment.[8]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2'-Ethoxyacetophenone | 164.20 | 1.0 |

| Ammonium Formate | 63.06 | 5.0 |

| Formic Acid | 46.03 | 2.0 |

| Toluene | 92.14 | - |

| Hydrochloric Acid (6 M) | 36.46 | - |

| Sodium Hydroxide (10 M) | 40.00 | - |

| Diethyl Ether | 74.12 | - |

Procedure:

-

Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, a temperature probe, and a pressure gauge is required.

-

Reagent Charging: Charge the reactor with 2'-ethoxyacetophenone (1.0 eq.), ammonium formate (5.0 eq.), and formic acid (2.0 eq.).

-

Reaction: Seal the reactor and heat the mixture to 160-170 °C with vigorous stirring. The reaction will generate carbon dioxide, leading to an increase in pressure. Monitor the reaction progress over 12-18 hours.

-

Hydrolysis of Formamide Intermediate: After cooling to room temperature, carefully vent the reactor. Add 6 M hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the intermediate N-formyl compound.

-

Work-up and Isolation: Cool the mixture and transfer it to a separatory funnel. Wash the aqueous layer with toluene or diethyl ether to remove any unreacted ketone and non-basic byproducts.

-

Basification and Extraction: Basify the aqueous layer to a pH > 12 with 10 M sodium hydroxide, ensuring the mixture is kept cool in an ice bath. Extract the liberated amine with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Ethoxyphenyl)propan-2-amine.

Visualization of the Workflow

Caption: Workflow for the Leuckart reductive amination.

Purification of 2-(2-Ethoxyphenyl)propan-2-amine

For industrial-scale purification of amines, traditional column chromatography is often impractical. A more scalable approach involves selective salt formation and extraction. The use of trichloroacetic acid (TCA) to precipitate the amine as a salt offers an efficient purification method.[9][10]

Purification Protocol

-

Dissolution: Dissolve the crude amine in a suitable solvent such as acetonitrile.

-

Salt Formation: Add a solution of trichloroacetic acid in the same solvent to the amine solution. The amine will precipitate as the TCA salt.

-

Isolation of the Salt: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the TCA salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extraction: Extract the pure amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Final Processing: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified 2-(2-Ethoxyphenyl)propan-2-amine.

Safety and Handling

The industrial-scale synthesis of any chemical requires strict adherence to safety protocols. The following are key safety considerations for the synthesis of 2-(2-Ethoxyphenyl)propan-2-amine.

Reagent-Specific Hazards and Handling

| Reagent | Hazards | Handling Precautions |

| Aluminum Chloride | Corrosive, reacts violently with water. | Handle in a dry, well-ventilated area. Wear appropriate PPE, including gloves, goggles, and a lab coat.[11][12] |

| Acetic Anhydride | Corrosive, flammable, lachrymator. | Use in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources. |

| Ammonium Formate | Irritant. | Avoid inhalation of dust. Wear a dust mask and gloves. |

| Formic Acid | Corrosive, causes severe burns. | Handle with extreme care in a fume hood. Wear acid-resistant gloves and a face shield. |

| Hydrochloric Acid | Corrosive, causes severe burns. | Use in a well-ventilated area. Wear appropriate acid-resistant PPE. |

| Sodium Hydroxide | Corrosive, causes severe burns. | Handle with care, as it is highly corrosive. Wear appropriate PPE. |

General Safety Precautions

-

All operations should be conducted in well-ventilated areas, preferably in a chemical fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses with side shields, flame-resistant lab coats, and gloves, must be worn at all times.[13]

-

Emergency eyewash and shower stations should be readily accessible.[11]

-

A thorough risk assessment should be conducted before commencing any large-scale reaction.[11]

Data Summary and Quality Control

The following table summarizes the expected analytical data for the final product.

| Analytical Method | Expected Result |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR | Consistent with the structure of 2-(2-Ethoxyphenyl)propan-2-amine |

| ¹³C NMR | Consistent with the structure of 2-(2-Ethoxyphenyl)propan-2-amine |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

| Purity (by GC or HPLC) | ≥ 98% |

Conclusion

The synthetic route and protocols detailed in this application note provide a clear and scalable pathway for the industrial production of 2-(2-Ethoxyphenyl)propan-2-amine. By employing a robust Friedel-Crafts acylation followed by an efficient Leuckart reductive amination, this guide offers a practical solution for researchers and drug development professionals. Adherence to the outlined procedures and safety precautions will ensure a safe and successful scale-up of this important pharmaceutical intermediate.

References

- BenchChem. (2025, December). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. BenchChem.

- YouTube. (2024, June 7). Grignard reaction safety.

- Quora. (2022, February 19).

- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.

- BenchChem. (2024, September 19). Grignard Reagents in Industry.

- ACS Publications. (2011, September 30). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.

- Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale.

- University of California, Santa Barbara. (2012, December 14).

- National Institutes of Health. (2022, February 24).

- SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction.

- Google Patents. (n.d.).

- ResearchGate. (2025, June 11).

- ACS Publications. (n.d.).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction.

- CCS Chemistry. (n.d.).

- Filo. (2023, September 23). How do Grignard reagent react with an acetone?.

- askIITians. (2025, March 4). How do Grignard reagent react with an acetone?.

- ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.

- Vedantu. (2024, July 2). How do Grignard reagent react with an acetone class 12 chemistry CBSE.

- Apollo Scientific. (2023, July 31). Sodium hydride, 57-63% oil dispersion.

- MilliporeSigma. (2025, December 23).

- Wikipedia. (n.d.). Leuckart reaction.

- YouTube. (2014, April 1). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism).

- Beilstein Journals. (2022, February 24).

- ResearchGate. (2025, August 6). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

- Scribd. (n.d.). Leuckart Reaction | PDF | Amine.

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- National Institutes of Health. (n.d.).

- Organic-Chemistry.org. (n.d.).

- Biotage. (2023, February 10).

- Chemistry Steps. (2025, June 20).

- ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline.

- Chemistry Stack Exchange. (2019, July 25).

- ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.

- BYJU'S. (n.d.).

- Synple Chem. (n.d.).

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- Guidechem. (n.d.). 4-ETHOXYPHENYLMAGNESIUM BROMIDE 41842-30-2 wiki.

- Chem-Impex. (n.d.). 2'-Ethoxyacetophenone.

- Google Patents. (n.d.). CN1994994A - 2-(o-ethoxyphenoxy)

- Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol.

- Google Patents. (n.d.). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

- Scribd. (n.d.). Parahydroxy Acetophenone Synthesis | PDF.

- ResearchGate. (n.d.).

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scispace.com [scispace.com]

- 8. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Minimizing side reactions in 2-(2-Ethoxyphenyl)propan-2-amine preparation

Welcome to the technical support center for the synthesis of 2-(2-Ethoxyphenyl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, mechanism-based solutions and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured around the primary synthetic routes to 2-(2-Ethoxyphenyl)propan-2-amine and the specific issues that may arise.

Route 1: Reductive Amination of 2-(2-Ethoxyphenyl)acetone

Reductive amination is a powerful method for amine synthesis, typically involving the reaction of a ketone with ammonia to form an imine, which is then reduced in situ.[1] However, selectivity can be a significant challenge.

Question 1: My primary amine yield is low, and I'm observing higher molecular weight impurities. What is the cause?

Answer: This is a classic case of over-alkylation . The target primary amine is nucleophilic and can react with another molecule of the imine intermediate, leading to the formation of secondary and, subsequently, tertiary amines.[2][3] This is a common issue when the concentration of the primary amine product builds up while starting materials are still present.

Troubleshooting & Optimization:

-

Control Stoichiometry: The most effective way to suppress over-alkylation is to use a large excess of the ammonia source.[2] This statistically favors the reaction of the ketone with ammonia over the reaction with the newly formed primary amine. A 5- to 10-fold molar excess of ammonia is recommended.

-

Select the Right Reducing Agent: The choice of reducing agent is critical.

-

Sodium Cyanoborohydride (NaBH₃CN): This is an excellent choice because it is selective for the reduction of the imine (C=N) bond in the presence of the ketone (C=O) starting material.[3] This allows the imination equilibrium to proceed effectively before reduction occurs.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN that is also highly effective for reductive aminations.[4] It is sensitive to water and typically used in anhydrous solvents like dichloroethane (DCE).[4]

-

Sodium Borohydride (NaBH₄): This can be used, but it can also reduce the starting ketone to 2-(2-ethoxyphenyl)propan-2-ol. If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[4]

-

-

pH Control: The reaction should be maintained in a weakly acidic range (pH 6-7). This is necessary to catalyze imine formation without excessively protonating the ammonia, which would render it non-nucleophilic.

Question 2: I am isolating 2-(2-ethoxyphenyl)propan-2-ol as a major byproduct. How can I prevent this?

Answer: This indicates that the reduction of the ketone carbonyl is competing with the desired imine reduction. This typically occurs when using a less selective reducing agent, like Sodium Borohydride (NaBH₄), which is capable of reducing both ketones and imines.[4]

Troubleshooting & Optimization:

-

Sequential Addition: If using NaBH₄, do not add it at the start of the reaction. First, mix the 2-(2-ethoxyphenyl)acetone and ammonia source in the solvent and stir for a period (e.g., 1-2 hours) to allow the imine to form. Then, add the NaBH₄ portion-wise.

-

Switch to a Selective Reagent: The most robust solution is to switch to NaBH₃CN or NaBH(OAc)₃, which are significantly more reactive towards the protonated imine than the neutral ketone.[3][4]

Logical Flow: Troubleshooting Reductive Amination

Caption: Troubleshooting flowchart for reductive amination.

Route 2: The Leuckart Reaction

The Leuckart reaction is a specific form of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[5] It is often carried out at high temperatures (>120 °C).[5]

Question 3: My product is contaminated with an impurity that is difficult to remove. NMR suggests the presence of an N-formyl group. Why does this happen?

Answer: The formation of an N-formylated byproduct is a well-known characteristic of the Leuckart reaction.[2][6] The reaction mechanism proceeds through an N-formyl derivative as an intermediate. Due to the high reaction temperatures, this intermediate can be quite stable, and the subsequent hydrolysis to the free amine may be incomplete.

Troubleshooting & Optimization:

-

Mandatory Hydrolysis Step: Do not assume the reaction will yield the free amine directly. A separate, forceful hydrolysis step is essential after the initial reaction is complete.

-

Acidic Hydrolysis: Reflux the crude reaction mixture with a strong acid, such as 6M hydrochloric acid, for several hours. This will hydrolyze the N-formyl amide to the corresponding ammonium salt.

-

Basic Workup: After acidic hydrolysis and cooling, the mixture must be made strongly basic (pH > 12) with NaOH or KOH to liberate the free amine for extraction.

-

Monitor Hydrolysis: Follow the progress of the hydrolysis by Thin Layer Chromatography (TLC) or HPLC to ensure all the N-formyl intermediate has been consumed before proceeding with the basic workup and extraction.

Route 3: The Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile (e.g., acetonitrile) to a carbocation, which is generated from an alcohol like 2-(2-ethoxyphenyl)propan-2-ol.[7] The initial product is an N-alkyl amide, which must be hydrolyzed to yield the final amine.[8]

Question 4: My Ritter reaction yields primarily an alkene, 2-(2-ethoxyphenyl)prop-1-ene, instead of the desired amide. What is causing this competitive elimination?

Answer: The Ritter reaction requires a strong acid to generate a stable tertiary carbocation from the alcohol precursor.[9] However, this same carbocation is highly susceptible to a competing E1 elimination reaction (dehydration) to form an alkene, a common side reaction for tertiary alcohols.[10]

Troubleshooting & Optimization:

-

Temperature Control: This is the most critical parameter. The reaction should be initiated at a low temperature (0-10 °C) to control the rate of both carbocation formation and elimination.[8] Add the alcohol dropwise to a cold, stirred solution of the acid and nitrile.

-

Choice of Acid: While sulfuric acid is common, other Brønsted acids or Lewis acids can be explored to modulate reactivity.

-

Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent increases its concentration, favoring the desired nucleophilic trapping of the carbocation over the intramolecular elimination pathway.[10]

-

Incomplete Hydrolysis: Ensure the final hydrolysis of the N-acetyl amide intermediate is complete by refluxing with a strong acid (e.g., HCl) until the reaction is complete, as confirmed by TLC or LC-MS.[8]

Reaction Pathways: Ritter Reaction vs. Elimination

Caption: Competing pathways in the Ritter Reaction.

Optimized Experimental Protocols

Protocol 1: High-Selectivity Reductive Amination

This protocol is optimized to favor the formation of the primary amine and minimize over-alkylation and ketone reduction.

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-ethoxyphenyl)acetone (1.0 eq) and anhydrous methanol.

-

Ammonia Source: Add ammonium acetate (7.5 eq) and a 7N solution of ammonia in methanol (2.5 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimal amount of anhydrous methanol.

-

Slow Addition: Add the NaBH₃CN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Carefully quench the reaction by the slow addition of 2M HCl at 0 °C. Concentrate the mixture under reduced pressure to remove methanol.

-

Purification: Add water to the residue and wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer to pH > 12 with 6M NaOH and extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Optimized Ritter Reaction for Tertiary Alcohols

This protocol is designed to minimize the competing elimination side reaction.

-

Setup: In a three-necked flask equipped with a dropping funnel and thermometer, add acetonitrile (can serve as both reactant and solvent) and cool to 0 °C in an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, keeping the internal temperature below 5 °C.

-

Substrate Addition: Dissolve 2-(2-ethoxyphenyl)propan-2-ol (1.0 eq) in acetonitrile in the dropping funnel. Add this solution to the cold acid/nitrile mixture dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional 1 hour, then allow it to slowly warm to room temperature and stir for 4-6 hours.

-

Workup (Amide Isolation): Pour the reaction mixture slowly onto crushed ice and stir. Neutralize carefully with a strong base (e.g., 30% NaOH solution) while cooling to precipitate the crude N-acetyl amide. Filter the solid, wash with cold water, and dry.

-

Hydrolysis: Combine the crude amide with 6M HCl and heat to reflux for 4-8 hours, or until TLC/LC-MS confirms complete conversion to the amine.

-

Purification: Cool the solution and wash with a nonpolar solvent (e.g., hexane) to remove any organic impurities. Basify the aqueous layer to pH > 12 with concentrated NaOH and extract the liberated amine with ether or dichloromethane. Dry the organic extracts and remove the solvent to yield the product.

Data Summary: Reaction Condition Effects

| Synthetic Route | Parameter | Condition Favoring Side Reaction | Optimized Condition for Main Product | Primary Side Product(s) |

| Reductive Amination | Amine Stoichiometry | Low molar excess of NH₃ (~1-2 eq) | High molar excess of NH₃ (>5 eq) | Secondary/Tertiary Amines |

| Reducing Agent | NaBH₄ added simultaneously | NaBH₃CN or NaBH(OAc)₃ | Alcohol from ketone reduction | |

| Leuckart Reaction | Workup | Omission of a dedicated hydrolysis step | Mandatory strong acid (HCl) hydrolysis | N-formyl Amide |

| Ritter Reaction | Temperature | High temperature (> 40 °C) | Low temperature (0-5 °C) | Alkene (Elimination Product) |

| Reagent Addition | Rapid addition of alcohol | Slow, dropwise addition of alcohol | Alkene (Elimination Product) |

References

-

Organic Reactions, Inc. (2026). The Leuckart Reaction. Retrieved from Organic Reactions. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from Wikipedia. [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

-

FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Retrieved from FULIR. [Link]

-

Studymind. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Retrieved from Studymind. [Link]

-

Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Retrieved from Indian Academy of Sciences. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from Chemistry Steps. [Link]

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

EPA CompTox Chemicals Dashboard. (2025, October 15). 2-(4-Ethoxyphenyl)propan-2-amine Properties. Retrieved from EPA. [Link]

-

Wiley Online Library. (2024, August 28). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from Wiley Online Library. [Link]

-

MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from Organic Syntheses. [Link]

-

Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from Lirias. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved from Organic Syntheses. [Link]

-

PubMed Central. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from PubMed Central. [Link]

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ritter Reaction [organic-chemistry.org]

- 10. fulir.irb.hr [fulir.irb.hr]

Technical Support Center: Stability of 2-(2-Ethoxyphenyl)propan-2-amine Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2-(2-ethoxyphenyl)propan-2-amine. This guide is designed to provide in-depth technical assistance to researchers and scientists working with this compound, particularly concerning its stability in acidic environments. As Senior Application Scientists, we understand the critical importance of molecular stability in experimental design, formulation development, and ensuring the integrity of your research. This resource is structured in a question-and-answer format to directly address the challenges and questions you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability Concerns

Q1: What are the primary stability concerns for 2-(2-ethoxyphenyl)propan-2-amine, especially under acidic conditions?

A1: 2-(2-Ethoxyphenyl)propan-2-amine possesses two primary functional groups susceptible to degradation under acidic conditions: the ether linkage and the primary amine.

-

Acid-Catalyzed Ether Cleavage: The ethoxy group attached to the phenyl ring is an ether. In the presence of a strong acid, the ether oxygen can be protonated, making it a good leaving group.[1][2] This can lead to the cleavage of the C-O bond, resulting in the formation of a phenol and an alkyl halide (if a hydrohalic acid is used) or an alcohol.[1][3] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[2][3][4]

-

Protonation of the Amine: The primary amine group is basic and will be protonated in acidic solutions to form an ammonium salt. While this generally increases water solubility, it can also influence the molecule's overall reactivity and degradation pathways.

Understanding these potential degradation pathways is crucial for designing stable formulations and interpreting analytical data correctly.

Experimental Design & Forced Degradation Studies

Q2: I need to perform a forced degradation study on 2-(2-ethoxyphenyl)propan-2-amine. What are the recommended acidic stress conditions?

A2: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7] According to ICH Q1A(R2) guidelines, acid hydrolysis is a key stress condition to evaluate.[8]

Here is a recommended starting protocol for acid-induced forced degradation:

Table 1: Recommended Starting Conditions for Acidic Forced Degradation

| Parameter | Recommended Condition | Rationale |

| Acid | 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄) | These are common, strong mineral acids used in pharmaceutical stress testing.[5] |

| Temperature | Start with 60°C. Can be increased if no degradation is observed. | Elevated temperature accelerates the rate of degradation to achieve observable results in a reasonable timeframe.[9] |

| Time Points | 2, 4, 8, 12, and 24 hours | Multiple time points allow for the monitoring of the degradation kinetics. |

| Target Degradation | 5-20% | This range is generally sufficient to identify and characterize degradation products without completely degrading the parent compound.[8] |

It is critical to monitor the pH, temperature, and exposure time in detail.[8]

Q3: My forced degradation study with 0.1 M HCl at 60°C for 24 hours showed minimal degradation of 2-(2-ethoxyphenyl)propan-2-amine. What should I do next?

A3: If you observe minimal degradation, you can incrementally increase the stress level. Consider the following adjustments:

-

Increase Acid Concentration: You can increase the acid concentration to 0.5 M or 1 M HCl.

-

Increase Temperature: Raise the temperature to 80°C or consider refluxing conditions if the compound is thermally stable.

-

Extend Exposure Time: If increasing concentration and temperature is not feasible, you can extend the duration of the study.

It is important to make these changes systematically to understand the conditions that induce degradation. Remember to run a control sample (compound in solvent without acid) under the same temperature conditions to rule out purely thermal degradation.

Analytical Methodology

Q4: What is the most suitable analytical method to monitor the stability of 2-(2-ethoxyphenyl)propan-2-amine and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[10] A reverse-phase C18 column is typically a good starting point.[10]

Table 2: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm and 254 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[11] GC-MS can also be a valuable tool, especially for identifying volatile impurities.[10]

Q5: I am observing a new peak in my chromatogram after acid stress testing. How can I identify this degradation product?

A5: Identifying unknown peaks is a critical step in understanding the degradation pathway. Here is a systematic approach:

-

LC-MS Analysis: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide the molecular weight of the degradation product. Fragmentation patterns (MS/MS) can help elucidate its structure.

-

Consider Potential Degradation Pathways: Based on the structure of 2-(2-ethoxyphenyl)propan-2-amine, the most likely degradation product from acid hydrolysis is the cleavage of the ether bond. This would result in 2-(2-hydroxy-phenyl)propan-2-amine.

-

Reference Standards: If a potential degradation product is commercially available or can be synthesized, running it as a reference standard can confirm the identity of the new peak by comparing retention times and mass spectra.

Mechanistic Insights

Q6: Can you provide a visual representation of the likely degradation pathway for 2-(2-ethoxyphenyl)propan-2-amine under acidic conditions?

A6: Certainly. The primary degradation pathway under acidic conditions is the acid-catalyzed cleavage of the ether bond. The following diagram illustrates this process.

Caption: Proposed degradation pathway of 2-(2-Ethoxyphenyl)propan-2-amine.

Q7: What is the underlying mechanism of the acid-catalyzed ether cleavage?

A7: The mechanism involves the following key steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the acid catalyst (e.g., H₃O⁺).[12] This converts the ethoxy group into a better leaving group (ethanol).[2]

-

Cleavage of the Carbon-Oxygen Bond: The protonated ether can then undergo cleavage. Depending on the structure, this can occur via an SN1 or SN2 pathway.[3][4]

-

SN1 Pathway: If a stable carbocation can be formed, the leaving group (ethanol) will depart, forming a carbocation intermediate. This is then attacked by a nucleophile (like water) to form the final product.

-

SN2 Pathway: A nucleophile (like a halide ion from the acid) can directly attack the carbon atom of the ether, displacing the leaving group in a single step.[1]

-

-

Deprotonation: The final step is the deprotonation of the intermediate to yield the final phenol product and regenerate the acid catalyst.[12]

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

Objective: To evaluate the stability of 2-(2-ethoxyphenyl)propan-2-amine under acidic conditions and to generate potential degradation products for characterization.

Materials:

-

2-(2-Ethoxyphenyl)propan-2-amine

-

0.1 M Hydrochloric Acid (HCl)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heating block or water bath

-

HPLC vials

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-(2-ethoxyphenyl)propan-2-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Stress Condition: In an HPLC vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

-

Control Sample: In a separate HPLC vial, add 100 µL of the stock solution to 900 µL of a 50:50 mixture of water and the organic solvent used for the stock solution.

-

Incubation: Place both the stress and control samples in a heating block or water bath set to 60°C.

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

-

Neutralization (Optional but Recommended): Before HPLC analysis, it may be necessary to neutralize the acidic sample with a small amount of a suitable base (e.g., 0.1 M NaOH) to prevent damage to the HPLC column.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(2-ethoxyphenyl)propan-2-amine from its potential degradation products.

Workflow:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. pharmtech.com [pharmtech.com]

- 7. acdlabs.com [acdlabs.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Overcoming steric hindrance in 2-(2-Ethoxyphenyl)propan-2-amine synthesis

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you overcome common challenges, particularly those related to steric hindrance, and optimize your synthetic route to achieve high yields and purity.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 2-(2-ethoxyphenyl)propan-2-amine, with a focus on the underlying chemical principles to guide your experimental choices.

Q1: I am experiencing very low to no yield in my attempt to synthesize 2-(2-ethoxyphenyl)propan-2-amine via direct Friedel-Crafts alkylation of ethoxybenzene. What is going wrong?

A1: Direct Friedel-Crafts alkylation with a tertiary alkyl halide (e.g., 2-chloro-2-nitropropane followed by reduction) on ethoxybenzene is highly challenging and often fails due to significant steric hindrance. The bulky tertiary electrophile and the ortho-ethoxy group on the aromatic ring create a sterically congested environment that disfavors the reaction.[1][2]

Causality & Recommended Solutions:

-

Steric Hindrance: The primary issue is the steric clash between the incoming tertiary carbocation and the ethoxy group on the benzene ring. Friedel-Crafts reactions are sensitive to steric effects, which can dramatically reduce or even prevent reaction at the desired position.[1]

-

Carbocation Rearrangement: While less of an issue with a tertiary carbocation, under certain conditions, side reactions due to the high reactivity of the carbocation can occur.[3][4]

-

Alternative Strategy - The Ritter Reaction: A more robust and reliable method for synthesizing sterically hindered tertiary amines like 2-(2-ethoxyphenyl)propan-2-amine is the Ritter reaction.[5][6][7] This approach involves the reaction of a tertiary alcohol with a nitrile in the presence of a strong acid.[5][6][8][9] The tertiary carbocation is generated in situ, which then reacts with the nitrile.

Q2: I am attempting the Ritter reaction starting from 2-(2-ethoxyphenyl)propan-2-ol, but my yields are still low, and I observe the formation of multiple byproducts. How can I optimize this step?

A2: Low yields in the Ritter reaction for this specific substrate can often be attributed to incomplete reaction, side reactions due to the strong acid, or issues during workup.

Troubleshooting & Optimization:

| Potential Cause | Explanation | Recommended Action |

| Incomplete Carbocation Formation | The stability of the benzylic tertiary carbocation is crucial. Insufficient acid strength or concentration can lead to a slow or incomplete reaction. | Use a strong acid like concentrated sulfuric acid. Ensure anhydrous conditions as water can compete with the nitrile as a nucleophile. |

| Side Reactions (e.g., Elimination) | The strong acid can promote the elimination of water from the tertiary alcohol to form an alkene, which can then polymerize under acidic conditions. | Maintain a low reaction temperature (0-5 °C) during the initial addition of the acid to control the exothermic reaction and minimize side reactions. |

| Hydrolysis of Nitrile | If the reaction is heated for too long or at too high a temperature, the nitrile can hydrolyze to the corresponding carboxylic acid, which will not participate in the Ritter reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

| Difficult Workup | The basic amine product can be challenging to extract if the pH is not carefully controlled during the workup. | After hydrolysis of the intermediate amide, ensure the aqueous layer is made strongly basic (pH > 12) with a concentrated NaOH or KOH solution to fully deprotonate the amine for efficient extraction into an organic solvent. |

Q3: During the synthesis of the precursor 2-(2-ethoxyphenyl)propan-2-ol via a Grignard reaction, I am getting a significant amount of the starting ketone back after workup. What is causing this?

A3: Recovering the starting ketone after a Grignard reaction is a classic sign of enolization or quenching of the Grignard reagent.

Causality & Recommended Solutions:

-

Enolization: The Grignard reagent is a strong base and can deprotonate the α-hydrogens of the ketone, forming an enolate. This is especially problematic with sterically hindered ketones.[10]

-

Quenching of the Grignard Reagent: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the reaction setup (glassware, solvent, starting materials) will quench the Grignard reagent, rendering it inactive.[11]

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Slow Addition of Grignard Reagent: Add the Grignard reagent dropwise to the ketone solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Use of Cerium(III) Chloride (Luche Reduction Conditions): Adding anhydrous CeCl₃ to the ketone before the Grignard reagent can increase the nucleophilicity of the carbonyl carbon and suppress enolization, leading to higher yields of the desired alcohol.

II. Frequently Asked Questions (FAQs)

Q4: What is the most reliable and scalable synthetic route to 2-(2-ethoxyphenyl)propan-2-amine, considering the steric hindrance?

A4: The most dependable route involves a multi-step synthesis that avoids the problematic direct installation of the tertiary amine. The recommended pathway is:

-

Grignard Reaction: Start with 2-ethoxybromobenzene and convert it to the corresponding Grignard reagent. React this with acetone to form the tertiary alcohol, 2-(2-ethoxyphenyl)propan-2-ol.[10][12][13] This method effectively builds the carbon skeleton.

-

Ritter Reaction: Convert the tertiary alcohol to the target amine using the Ritter reaction with a nitrile (e.g., acetonitrile) and a strong acid, followed by hydrolysis of the resulting amide.[5][6][7][14]

This pathway systematically builds the molecule in a way that circumvents the steric challenges of direct amination or alkylation on the substituted ring.

Q5: Are there any alternative "greener" or more atom-economical methods for the amination step?

A5: Yes, research into direct amination of alcohols is an active area. One promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[15][16][17]

-

Mechanism: In this process, a catalyst (often based on a transition metal like ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol to form a ketone in situ.[17][18] This ketone then reacts with an amine source (like ammonia) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.[15][16] The only byproduct is water.[15]

-

Applicability: While powerful, the application of this method to the synthesis of highly sterically hindered tertiary amines can still be challenging and may require specific catalyst systems and optimization.[19]

Q6: How can I confirm the successful synthesis and purity of my final product, 2-(2-ethoxyphenyl)propan-2-amine?

A6: A combination of standard analytical techniques is recommended for full characterization and purity assessment:[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals for the ethoxy group, the aromatic protons, and the two equivalent methyl groups of the propan-2-amine moiety.[7]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the sample and identifying any potential impurities.[20]

III. Experimental Protocols & Data

Recommended Synthesis Workflow

Caption: Recommended two-step synthesis of 2-(2-ethoxyphenyl)propan-2-amine.

Step-by-Step Protocol for the Ritter Reaction

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-(2-ethoxyphenyl)propan-2-ol (1 equivalent) in acetonitrile (5-10 volumes).

-

Acid Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup - Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Make the solution strongly basic (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Troubleshooting Data Summary

| Problem | Observation | Probable Cause | Suggested Solution |

| Low Yield in Friedel-Crafts | No or trace amount of product. | Steric hindrance.[1] | Switch to a multi-step synthesis involving a Grignard reaction followed by a Ritter reaction. |

| Low Yield in Ritter Reaction | Complex mixture of byproducts, low conversion. | Suboptimal reaction conditions (temperature, acid concentration). | Control temperature during acid addition, use concentrated sulfuric acid, monitor reaction by TLC. |

| Starting Material Recovery in Grignard | Significant amount of ketone recovered after workup. | Enolization or quenching of Grignard reagent.[10][11] | Ensure strictly anhydrous conditions, slow addition of Grignard reagent, consider using CeCl₃. |

IV. References

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 9. Ritter Reaction [organic-chemistry.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. quora.com [quora.com]

- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. research.rug.nl [research.rug.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the 13C NMR Spectrum of 2-(2-Ethoxyphenyl)propan-2-amine: Peak Assignment and Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted peak assignments for the 13C NMR spectrum of 2-(2-ethoxyphenyl)propan-2-amine, a compound of interest in medicinal chemistry and material science. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we offer a robust framework for interpreting the spectral data of this and related molecules.

The Structural Landscape of 2-(2-Ethoxyphenyl)propan-2-amine

Understanding the electronic environment of each carbon atom is fundamental to predicting its resonance frequency in a 13C NMR spectrum. The structure of 2-(2-ethoxyphenyl)propan-2-amine comprises a substituted aromatic ring, an ether linkage, and an aliphatic amine moiety. The interplay of inductive and resonance effects from the ethoxy and 2-aminopropyl substituents dictates the chemical shifts of the aromatic carbons, while the aliphatic carbons are influenced by their proximity to the electronegative oxygen and nitrogen atoms.

Predicted 13C NMR Peak Assignments

Based on established chemical shift ranges and substituent effects, the following table presents the predicted 13C NMR peak assignments for 2-(2-ethoxyphenyl)propan-2-amine. These assignments are derived from a comprehensive analysis of empirical data for similar structural motifs.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~157 | Aromatic carbon directly attached to the electron-donating ethoxy group (ipso-carbon), expected to be significantly downfield. |

| C2 | ~112 | ortho to the ethoxy group, shielded by its electron-donating resonance effect. |

| C3 | ~129 | meta to the ethoxy group, experiencing minimal electronic effect. |

| C4 | ~121 | para to the ethoxy group, shielded by its electron-donating resonance effect. |

| C5 | ~130 | Aromatic carbon bearing the propan-2-amine substituent, expected to be downfield due to substitution. |

| C6 | ~128 | meta to the ethoxy group, experiencing minimal electronic effect. |

| C7 | ~51 | Quaternary carbon of the propan-2-amine group, directly attached to the nitrogen atom, leading to a downfield shift.[1][2] |

| C8, C9 | ~25 | Equivalent methyl carbons of the propan-2-amine group, appearing as a single upfield signal.[3] |

| C10 | ~64 | Methylene carbon of the ethoxy group, directly bonded to the oxygen atom, resulting in a downfield shift.[4] |

| C11 | ~15 | Methyl carbon of the ethoxy group, located in the upfield aliphatic region. |

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of 2-(2-ethoxyphenyl)propan-2-amine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

-

Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. A higher concentration is generally preferred for 13C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3][6]

2. NMR Spectrometer Parameters (for a 400 MHz instrument):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is suitable.

-

Spectral Width: A spectral width of approximately 220-240 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly quaternary carbons.

-

Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans is required. Typically, 1024 scans or more are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment is usually performed at room temperature (298 K).

Comparative Analysis with Structurally Related Compounds

The predicted peak assignments are strengthened by comparing them with experimental data from structurally similar molecules.

-

Aniline and Substituted Benzenes: The amino group in aniline is an electron-donating group, causing shielding at the ortho and para positions.[7][8][9] Similarly, the ethoxy group is also electron-donating, and its influence on the aromatic chemical shifts in our target molecule follows this established trend.

-

Ethers: The chemical shift of the methylene carbon in the ethoxy group (C10) is expected to be in the range of δ 60-80 ppm, which is characteristic of carbons singly bonded to an oxygen atom.[4][10]

-

Isopropylamine (Propan-2-amine): The 13C NMR spectrum of propan-2-amine shows two signals, one for the two equivalent methyl carbons and one for the methine carbon attached to the nitrogen.[3] This provides a solid basis for assigning the signals of the aliphatic portion of 2-(2-ethoxyphenyl)propan-2-amine. The carbon attached to the nitrogen (α-carbon) in aliphatic amines typically resonates in the δ 30-60 ppm range.[2]

Visualizing the Molecular Structure and Assignments

To provide a clear visual representation of the molecule and the corresponding carbon numbering for the NMR peak assignments, a diagram generated using Graphviz is presented below.

Caption: Molecular structure of 2-(2-ethoxyphenyl)propan-2-amine with carbon numbering.

Conclusion

This guide provides a detailed, predictive assignment of the 13C NMR spectrum of 2-(2-ethoxyphenyl)propan-2-amine, grounded in fundamental NMR principles and supported by comparative data from related structures. The provided experimental protocol offers a standardized approach for acquiring high-quality spectral data. By understanding the rationale behind these assignments, researchers can confidently interpret their own experimental results and apply these principles to the structural elucidation of other novel compounds.

References

-

Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR | Read Chemistry. (2024, May 20). Available at: [Link]

-

Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021, January 15). Taylor & Francis. Available at: [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (2021). RSC Publishing. Available at: [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Available at: [Link]

-

Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. Available at: [Link]

-

Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Available at: [Link]

-

13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. ResearchGate. Available at: [Link]

-

13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Available at: [Link]

-

Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. ACS Publications. Available at: [Link]

-

Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. ACS Publications. Available at: [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

-

13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

13C Chemical Shift Table. Available at: [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0188096). NP-MRD. Available at: [Link]

-

N'-(2-ethyl-phenyl)-ethanediamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

13C-NMR. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 30). Chemistry LibreTexts. Available at: [Link]

-

13CNMR. Available at: [Link]

-

13C NMR Spectroscopy. Available at: [Link]

-

(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. Available at: [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. readchemistry.com [readchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]